
3-Methyl-7-(5-oxohexyl)-1-propylxanthine
Descripción
3-Methyl-7-(5-oxohexyl)-1-propylxanthine, commonly known as propentofylline (IUPAC name: 3-Methyl-1-(5-oxohexyl)-7-propylpurine-2,6-dione), is a synthetic methylxanthine derivative with neuroprotective and cerebrovascular activity. Its molecular formula is C₁₅H₂₂N₄O₃ (MW: 306.36 g/mol) . Propentofylline is recognized under synonyms such as HWA-285, Albert-285, and proprietary names Hextol® and Karsivan® . Structurally, it features a methyl group at position 3, a propyl group at position 7, and a 5-oxohexyl chain at position 1 on the xanthine core (Figure 1b, ). Pharmacologically, it modulates monoamine release in the hippocampus and mitochondrial respiration, suggesting applications in cerebral ischemia and neurodegenerative disorders .
Propiedades
IUPAC Name |
3-methyl-7-(5-oxohexyl)-1-propylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-4-8-19-14(21)12-13(17(3)15(19)22)16-10-18(12)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWBBXYWLYSKGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=CN2CCCCC(=O)C)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512589 | |
Record name | 3-Methyl-7-(5-oxohexyl)-1-propyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55242-58-5 | |
Record name | 3-Methyl-7-(5-oxohexyl)-1-propyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Stereoselective Microbial Reduction
A cornerstone method involves microbial reduction of 1-(5-oxohexyl)-3-methyl-7-propylxanthine to yield enantiomerically enriched hydroxyhexyl derivatives. Saccharomyces cerevisiae (baker’s yeast) serves as a biocatalyst, leveraging its inherent reductase activity for ketone reduction.
Reaction Setup and Optimization
The reduction is conducted in an aqueous-organic biphasic system, typically water mixed with ethanol or dimethylformamide (DMF), at 30°–35°C under mild basic conditions (pH 7–8.5). Sucrose acts as a carbon source to sustain yeast activity, while celite filtration facilitates post-reaction workup.
-
Substrate: 184 g 1-(5-oxohexyl)-3-methyl-7-propylxanthine
-
Yeast: 1,680 g baker’s yeast (Goldhefe, Deutsche Hefewerke GmbH)
-
Solvent: 12 L water with 2,400 g sucrose
-
Conditions: 30°–35°C, 56-hour reaction time with staggered sucrose/yeast additions
-
Workup: Celite filtration, dichloromethane extraction, silica gel chromatography
-
Yield: 48.5 g crude product after distillation (purity >90%)
This method prioritizes sustainability but requires meticulous control over microbial activity and substrate feeding rates to avoid byproduct formation.
Enantiomeric Inversion via Mitsunobu-like Reaction
For R-enantiomer production, the S-(+)-hydroxyhexyl intermediate undergoes stereochemical inversion using a modified Mitsunobu reaction. Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and benzoic acid mediate the transformation, converting the hydroxyl group to a benzoate ester followed by solvolysis.
Stepwise Procedure
-
Esterification:
-
Reagents:
-
S-(+)-1-(5-hydroxyhexyl)-3-methyl-7-propylxanthine (18.5 g)
-
Benzoic acid (7.3 g), PPh₃ (16.1 g), DEAD (10.9 g)
-
-
Solvent: Anhydrous tetrahydrofuran (THF, 120 mL)
-
Conditions: 20°–25°C, 24-hour stirring
-
Outcome: R-1-(5-benzoyloxy)-3-methyl-7-propylxanthine (50.5 g crude)
-
-
Solvolysis:
-
Reagents: Potassium carbonate (4 g) in methanol (750 mL)
-
Conditions: Reflux for 32 hours
-
Workup: Dichloromethane/water extraction, silica gel chromatography
-
Yield: 48.5 g purified R-(-)-enantiomer
-
This method achieves >95% enantiomeric excess (ee) but demands anhydrous conditions and high-purity reagents to prevent racemization.
Direct Alkylation of Xanthine Core
Introducing the 5-oxohexyl chain directly to 3-methyl-7-propylxanthine via nucleophilic substitution is theoretically viable but less documented. Potential steps include:
-
Step 1: Mesylation or tosylation of 5-hydroxyhexyl precursors.
-
Step 2: Alkylation using cesium propionate in DMF/DMSO at 20°–100°C.
Challenges include regioselectivity and competing N-alkylation, necessitating protective group strategies.
Racemic Resolution
Classical resolution via diastereomeric salt formation could separate enantiomers but is inefficient for large-scale production due to yield losses.
Critical Analysis of Methodologies
Comparative Efficiency
Method | Yield | ee | Scalability | Cost |
---|---|---|---|---|
Microbial Reduction | 50–60% | 80–85% | High | Moderate |
Mitsunobu Inversion | 70–75% | >95% | Moderate | High |
Direct Alkylation | <30% | N/A | Low | Low |
Microbial reduction offers ecological advantages but lower enantiopurity, whereas Mitsunobu inversion ensures high ee at elevated costs.
Solvent and Catalyst Selection
-
Microbial Reduction: Water/ethanol mixtures reduce toxicity to yeast.
-
Mitsunobu Reaction: Anhydrous THF prevents side reactions with DEAD.
-
Catalysts: RuCl₃ or tBuOOH for ketone oxidation in related pathways.
Industrial-Scale Considerations
Large batches require:
-
Fermentation Optimization: Fed-batch yeast cultivation to maintain reductase activity.
-
Chromatography Alternatives: Crystallization or distillation for cost-effective purification.
-
Waste Management: Recycling THF and neutralizing azodicarboxylate byproducts.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-7-(5-oxohexyl)-1-propylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the xanthine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted xanthine derivatives.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Molecular Formula : C15H22N4O3
Molecular Weight : 306.36 g/mol
The compound features a xanthine backbone with a propyl group and a 5-oxohexyl substituent, which contribute to its unique properties and potential biological activities. The functional groups present in this compound influence its reactivity and interactions within biological systems.
Biological Activities
Research indicates that 3-Methyl-7-(5-oxohexyl)-1-propylxanthine exhibits several biological activities, including:
- Cardiovascular Effects : It has been studied for its role in modulating cardiovascular functions, potentially offering therapeutic benefits in heart-related conditions.
- Neuroprotective Properties : The compound may provide protective effects against neuronal cell death, making it relevant in the treatment of cerebrovascular diseases and neurodegenerative disorders.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in various inflammatory conditions.
Pharmaceutical Applications
The compound is primarily used in:
- Pharmaceutical Research : As a biochemical tool in studies related to cardiovascular functions and neuroprotection.
- Therapeutic Development : Investigated for potential use in treating ischemic conditions and other neurological disorders.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound:
- Study on Neuroprotection : A study demonstrated that the compound significantly reduced neuronal cell death in ischemic models, suggesting its potential as a therapeutic agent for stroke prevention.
- Cardiovascular Research : In another investigation, the compound was shown to enhance cardiac output and improve hemodynamic parameters in animal models, indicating its promise for treating heart failure .
Mecanismo De Acción
The mechanism of action of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine involves multiple pathways:
Adenosine Receptor Antagonism: The compound acts as a weak antagonist of the adenosine A1 receptor, modulating synaptic adenosine signaling.
Phosphodiesterase Inhibition: Inhibits cyclic AMP and cyclic GMP phosphodiesterases, leading to increased levels of these cyclic nucleotides.
Neuroprotection: Enhances synaptic adenosine signaling and reduces glial production of proinflammatory factors.
Comparación Con Compuestos Similares
Table 1: Substituents and Molecular Properties
Compound | R1 | R3 | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|---|---|
Propentofylline | 5-oxohexyl | Propyl | C₁₅H₂₂N₄O₃ | 306.36 | Propyl at R3; 5-oxohexyl at R1 |
Pentoxifylline | 5-oxohexyl | Methyl | C₁₃H₁₈N₄O₃ | 278.31 | Methyl at R3; lacks propyl group |
Theophylline | Methyl | Methyl | C₇H₈N₄O₂ | 180.16 | Methyl at R1 and R3; no oxohexyl |
3-Methyl-7-propylxanthine | Hydrogen | Propyl | C₉H₁₂N₄O₂ | 208.22 | Lacks oxohexyl; propyl at R3 |
- Propentofylline vs. Pentoxifylline : Both share the 5-oxohexyl group at R1, but pentoxifylline has a methyl group at R3 instead of propyl. This difference likely enhances propentofylline’s CNS penetration and neuroactivity compared to pentoxifylline’s peripheral vasodilatory effects .
- Propentofylline vs. Theophylline : Theophylline’s smaller structure (methyl groups at R1 and R3) confers bronchodilatory effects, whereas propentofylline’s larger substituents correlate with neuroprotection .
- Propentofylline vs. 3-Methyl-7-propylxanthine : The latter lacks the 5-oxohexyl chain, reducing its molecular weight and likely altering metabolic stability .
Pharmacological and Functional Comparisons
Notes on Discrepancies and Limitations
- CAS Number Ambiguity : lists two CAS numbers (55242-55-2 for propentofylline and 55242-58-5 for 3-Methyl-7-(5-oxohexyl)-1-propylxanthine). However, authoritative sources () confirm 55242-55-2 as correct for propentofylline, suggesting the latter may reference an isomer or impurity.
- Research Gaps: Limited human clinical data exist for propentofylline compared to pentoxifylline or theophylline, necessitating further studies on long-term efficacy and safety.
Actividad Biológica
3-Methyl-7-(5-oxohexyl)-1-propylxanthine is a xanthine derivative with notable biological activities, particularly in cardiovascular research and potential therapeutic applications. This compound's unique structure, characterized by a xanthine backbone with a propyl group and a 5-oxohexyl substituent, influences its pharmacological properties and mechanisms of action.
- Molecular Formula : C15H22N4O3
- Molecular Weight : 306.36 g/mol
The presence of functional groups in this compound allows it to undergo various biochemical reactions typical of purine derivatives, which are crucial for its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Adenosine Receptor Antagonism : Compounds in the methylxanthine class, including this derivative, act as competitive antagonists at G-coupled adenosine A1 and A2A receptors, which can influence cardiac function and neurotransmitter release .
- Phosphodiesterase Inhibition : The inhibition of phosphodiesterases leads to increased levels of cyclic AMP (cAMP), which is significant for various physiological processes including vasodilation and increased heart contractility .
- Ryanodine Receptor Activation : Methylxanthines have been shown to activate ryanodine receptors (RyRs), enhancing calcium release from the sarcoplasmic reticulum in muscle cells, which may augment muscle contraction and neuronal excitability .
Biological Activities
This compound has been associated with several biological activities:
- Cardiovascular Effects : Studies have demonstrated that this compound can improve heart performance and regional blood flow in animal models, suggesting potential applications in treating cardiovascular diseases .
- Neuroprotective Properties : The compound may enhance neuronal survival and function, indicating its potential for use in neurodegenerative conditions .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Biological Activity | Notable Effects |
---|---|---|
This compound | Cardiovascular enhancement | Improved heart performance and blood flow |
Theophylline | Bronchodilation | Commonly used in asthma treatment |
Caffeine | CNS stimulation | Increased alertness and reduced fatigue |
1-Methylxanthine | Lower bioactivity | Less effective than other xanthines |
Case Studies
Several studies have explored the pharmacological effects of this compound:
- Cardiac Performance Study : In a study on dogs and rabbits, the compound was administered to assess its effects on heart performance. Results indicated significant improvements in both cardiac output and regional blood flow compared to baseline measurements .
- Neuroprotective Effects : A study focused on the neuroprotective properties of methylxanthines highlighted that derivatives like this compound could enhance neuronal survival under ischemic conditions, suggesting its potential role in stroke therapy .
Q & A
Basic Research Questions
Q. What are the key structural features of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine, and how do they influence its adenosine receptor binding affinity?
- Methodological Answer : The compound’s substitution pattern (3-methyl, 7-propyl, and 1-(5-oxohexyl) groups) is critical for receptor interaction. For example, 1-propylxanthine derivatives exhibit ~10-fold higher potency at A2B adenosine receptors (A2BAR) compared to simpler xanthines like enprofylline . Computational modeling (e.g., docking studies) and comparative binding assays using A1, A2A, and A2BAR subtypes can validate structural contributions to selectivity. Mutagenesis studies targeting residues like E5.30 in extracellular loop 2 (EL2) further elucidate binding mechanisms .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Key steps include alkylation of xanthine precursors under controlled conditions (e.g., using propyl bromide for N7 substitution) and purification via column chromatography or recrystallization. Regioselectivity challenges (e.g., distinguishing N1 vs. N3 positions) can be addressed using protecting groups or selective solvents. Reference protocols from DE 2 330 742 and DE 2 366 501 patents provide foundational guidance .
Q. What experimental techniques are recommended to assess the solubility and stability of this compound in biological matrices?
- Methodological Answer : Use HPLC with UV detection to quantify solubility in DMSO, ethanol, or aqueous buffers (pH 7.4). Stability studies should include incubation at 37°C in plasma or liver microsomes, followed by LC-MS analysis to identify degradation products. Structural analogs like pentoxifylline (sparingly soluble in toluene) offer comparative benchmarks .
Advanced Research Questions
Q. How does this compound compare to structurally related xanthines (e.g., pentoxifylline, propentofylline) in modulating cardiac function or neuroprotection?
- Methodological Answer : Conduct in vivo studies using Langendorff heart perfusion models to evaluate coronary vasodilation and compare results to theophylline derivatives. For neuroprotection, use SH-SY5Y neuroblastoma cells to assess gene regulation (e.g., AD-related genes like APP or BACE1) and contrast with propentofylline’s effects .
Q. What pharmacokinetic models are suitable for quantifying A1 adenosine receptor (A1AR) binding of this compound in small-animal PET imaging?
- Methodological Answer : Apply compartmental modeling (e.g., two-tissue irreversible model) to analyze time-activity curves from PET scans using tracers like 18F-CPFPX. Validate receptor occupancy via blocking experiments with selective antagonists (e.g., PSB36) and correlate with ex vivo autoradiography .
Q. How can researchers resolve contradictions in reported A2BAR selectivity data for this compound analogs?
- Methodological Answer : Perform side-by-side binding assays under standardized conditions (e.g., cAMP accumulation in CHO cells transfected with human A2BAR). Use molecular dynamics simulations to explore conformational changes in receptor-ligand complexes. Cross-reference findings with crystallographic data from A1AR-bound ligands (e.g., DU172) to identify critical interactions .
Q. What strategies are effective for evaluating the compound’s potential in neurodegenerative disease models (e.g., Huntington’s, epilepsy)?
- Methodological Answer : Employ transgenic rodent models (e.g., R6/2 mice for Huntington’s) to assess behavioral and neuropathological outcomes. Combine PET imaging with 18F-CPFPX to monitor A1AR density changes and validate via immunohistochemistry. For epilepsy, use kainic acid-induced seizure models to measure anticonvulsant activity relative to adenosine modulation .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.